(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621306
InChI: InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1
SMILES: CN1CCCC(C1)CCO
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC13621306

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol -

Specification

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name 2-[(3R)-1-methylpiperidin-3-yl]ethanol
Standard InChI InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1
Standard InChI Key PLZATTBQOOIXMS-MRVPVSSYSA-N
Isomeric SMILES CN1CCC[C@@H](C1)CCO
SMILES CN1CCCC(C1)CCO
Canonical SMILES CN1CCCC(C1)CCO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-2-(1-Methylpiperidin-3-yl)ethan-1-ol (C₈H₁₇NO, MW 143.23 g/mol) features a piperidine core—a saturated heterocycle with five carbon atoms and one nitrogen atom. The nitrogen is substituted with a methyl group, while the 3-position of the ring is bonded to a two-carbon ethanol chain terminating in a hydroxyl group . The stereocenter at the ethanol-bearing carbon confers enantiomeric specificity, critical for interactions with biological targets .

Key Structural Features:

  • Piperidine Ring: Contributes rigidity and basicity (pKa ~11 for analogous piperidines) .

  • Methyl Group: Enhances lipophilicity and modulates steric interactions.

  • Hydroxyl Group: Enables hydrogen bonding and derivatization (e.g., esterification, glycosylation) .

Physicochemical Properties

While experimental data on solubility and melting/boiling points remain limited, computational models predict:

  • LogP: ~0.5 (moderate lipophilicity suitable for blood-brain barrier penetration) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (-OH), 2 acceptors (N, -OH) .

Synthesis and Enantioselective Preparation

Organometallic Approaches

Piperidine synthesis via organozinc intermediates has been demonstrated for structurally related compounds. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines, which are hydrogenated to yield methyl-substituted derivatives . Applied to (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol, this method could involve:

  • Allylic Amination: Introduction of the ethanol side chain via palladium-catalyzed coupling.

  • Stereoselective Hydrogenation: Using chiral catalysts (e.g., Ru-BINAP) to secure the R-configuration .

Reductive Cyclization

Reductive cyclization of 6-oxoamino acid derivatives offers an alternative route. For instance, L-serine-derived organozinc reagents undergo conjugate addition to enones, followed by imine formation and stereoselective reduction to yield 2,6-disubstituted piperidines . Adapting this strategy could involve:

  • Substrate Design: Incorporating a methyl group at the nitrogen during imine formation.

  • Cyclization Conditions: Sodium cyanoborohydride for reductive amination .

Comparative Synthesis Routes

MethodKey StepsYield (%)Stereoselectivity
Organometallic Copper catalysis, hydrogenation55–85High (dr > 4:1)
Reductive Cyclization Imine reduction, cyclization60–79Moderate (dr ~3:2)

Structural Analogs and Comparative Analysis

Piperidine-Based Analogs

CompoundCAS NumberKey DifferencesBioactivity
(S)-2-(1-Methylpiperidin-3-yl)ethan-1-ol136030-04-1S-configuration at ethanolReduced CNS penetration
2-(Piperidin-3-yloxy)ethanol3433-37-2Ether linkage vs. direct bondLower metabolic stability

Pyridine Derivatives

(1R)-1-(Pyridin-2-yl)ethan-1-ol (CAS 27911-63-3) replaces the piperidine ring with an aromatic pyridine, increasing planarity and π-π stacking potential . This analog shows enhanced binding to nicotinic acetylcholine receptors but reduced blood-brain barrier permeability compared to the target compound .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s chiral purity and functional groups make it a precursor for:

  • Antipsychotics: Via N-alkylation to form quaternary ammonium salts.

  • Analgesics: Through esterification with NSAID moieties (e.g., ibuprofen) .

Catalysis and Material Science

Piperidine alcohols serve as ligands in asymmetric catalysis. For example, Ru complexes of similar compounds catalyze ketone hydrogenation with >99% enantiomeric excess .

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